molecular formula C5H4ClNO2 B1684388 吉美嘧啶 CAS No. 103766-25-2

吉美嘧啶

货号 B1684388
CAS 编号: 103766-25-2
分子量: 145.54 g/mol
InChI 键: ZPLQIPFOCGIIHV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gimeracil is a DPD inhibitor used as an adjunct to antineoplastic therapy to increase the systemic concentrations and therapeutic effectiveness of other antineoplastic agents . It is used to increase the concentration and effect of the main active components within chemotherapy regimens . The main active ingredient in Teysuno, a commercially available product that contains Gimeracil, is Tegafur, a pro-drug of Fluorouracil (5-FU), which is a cytotoxic anti-metabolite drug that acts on rapidly dividing cancer cells .


Synthesis Analysis

A practical three-step synthetic approach to Gimeracil in a 68% overall yield is described, using 2,4-dimethoxypyridine as the starting material with 3,5-dichloro-2,4-dimethoxypyridine and 3,5-dichloro-2,4-dihydroxypyridine as intermediates . The advantages of this procedure include short reaction steps, simple operation, and good yield .


Molecular Structure Analysis

Gimeracil has a molecular weight of 145.54 and a chemical formula of C5H4ClNO2 . It is a small molecule .


Chemical Reactions Analysis

Gimeracil’s main role within Teysuno is to prevent the breakdown of Fluorouracil (5-FU), which helps to maintain high enough concentrations for sustained effect against cancer cells . It functions by reversibly blocking the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of 5-FU .


Physical And Chemical Properties Analysis

Gimeracil has a density of 1.6±0.1 g/cm3, a boiling point of 524.2±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . Its enthalpy of vaporization is 82.8±3.0 kJ/mol, and its flash point is 270.8±28.7 °C . It has an index of refraction of 1.641, a molar refractivity of 33.0±0.3 cm3, and a polar surface area of 53 Å2 .

科学研究应用

癌症治疗中的放射增敏

吉美嘧啶已知可以增强放射治疗的疗效。 它通过抑制 DNA 双链断裂修复中的同源重组 (HR) 来实现这一点,同源重组是癌细胞抵抗辐射损伤的关键途径 。这种特性使吉美嘧啶成为一种有效的放射增敏剂,改善了癌症治疗中放射治疗的效果。

化疗疗效增强

与其他药物联合使用时,吉美嘧啶可以提高化疗的疗效。它抑制二氢嘧啶脱氢酶,该酶降解 5-氟尿嘧啶 (5-FU),一种常见的化疗药物。 这种作用导致血清和肿瘤组织中 5-FU 浓度延长,增强了该药物的抗癌作用

热疗协同作用

吉美嘧啶已被证明可以使癌细胞对热疗(热处理)敏感。它增强了热量的杀伤细胞作用,尤其是在 42°C 或更高温度下。 这种增敏作用随着温度的升高而增加,表明其在基于热疗的癌症治疗中具有潜在的应用价值

胃癌辅助治疗

作为口服化疗方案 S-1 的一部分,吉美嘧啶已被用作可切除性胃癌的辅助治疗。 它在亚洲显示出有希望的疗效,与单独手术或铂类化疗相比,提供了中等的生存获益

药物敏感性调节

研究表明,吉美嘧啶可以调节癌细胞对各种抗癌药物的敏感性。 它增强了像喜树碱和羟基脲等药物的杀伤细胞作用,这可能导致更有效的联合治疗

DNA 修复途径研究

吉美嘧啶影响 DNA 修复途径的能力为科学研究提供了一个有价值的工具。 通过部分抑制 HR 介导的 DNA 修复,它使研究人员能够研究放射增敏机制以及 DNA 修复在癌细胞抗性中的作用

作用机制

Target of Action

Gimeracil’s primary target is the enzyme dihydropyrimidine dehydrogenase (DPD) . DPD plays a crucial role in the degradation of the antineoplastic agent Fluorouracil (5-FU) . By inhibiting DPD, Gimeracil increases the systemic concentrations and therapeutic effectiveness of 5-FU .

Mode of Action

Gimeracil functions by reversibly and selectively blocking DPD . This inhibition prevents the breakdown of 5-FU, helping to maintain high enough concentrations for sustained effect against cancer cells . This allows higher concentrations of 5-FU to be achieved with a lower dose of tegafur, thereby also reducing toxic side effects .

Biochemical Pathways

The inhibition of DPD by Gimeracil affects the metabolism of 5-FU , a cytotoxic anti-metabolite drug that acts on rapidly dividing cancer cells . 5-FU mimics a class of compounds called “pyrimidines” that are essential components of RNA and DNA . By inserting itself into strands of DNA and RNA, 5-FU halts the replication process necessary for continued cancer growth . Gimeracil enhances the efficacy of radiotherapy through the suppression of homologous recombination (HR) in DNA double-strand repair .

Result of Action

The result of Gimeracil’s action is the prevention of the growth of tumor cells and eventually their death . By preventing the breakdown of 5-FU, Gimeracil helps to maintain high enough concentrations for a sustained effect against cancer cells . It has been found that Gimeracil enhances the efficacy of radiotherapy through the partial suppression of HR-mediated DNA repair pathways .

Action Environment

It is known that gimeracil is used in combination with other antineoplastic agents in chemotherapy regimens . The effectiveness of these combinations could potentially be influenced by various factors, including the patient’s overall health status, the presence of other medications, and individual patient characteristics.

安全和危害

Gimeracil should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed . In case of accidental release, personnel should be evacuated to safe areas .

生化分析

Biochemical Properties

Gimeracil plays a crucial role in biochemical reactions by preventing the breakdown of Fluorouracil (5-FU), a cytotoxic anti-metabolite drug that acts on rapidly dividing cancer cells . It functions by reversibly and selectively blocking the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of 5-FU .

Cellular Effects

Gimeracil influences cell function by maintaining high enough concentrations of 5-FU for a sustained effect against cancer cells . By preventing the breakdown of 5-FU, Gimeracil allows higher concentrations of 5-FU to be achieved with a lower dose of tegafur, thereby also reducing toxic side effects .

Molecular Mechanism

The molecular mechanism of Gimeracil involves its role in preventing the breakdown of 5-FU. It does this by reversibly and selectively blocking the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of 5-FU . This allows for higher concentrations of 5-FU to be achieved, which can have a more potent effect on rapidly dividing cancer cells .

Temporal Effects in Laboratory Settings

The temporal effects of Gimeracil in laboratory settings are related to its role in maintaining high concentrations of 5-FU over time . This results in a sustained effect against cancer cells .

Metabolic Pathways

Gimeracil is involved in the metabolic pathway of 5-FU. It functions by reversibly and selectively blocking the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of 5-FU . This allows for higher concentrations of 5-FU to be achieved, which can have a more potent effect on rapidly dividing cancer cells .

Transport and Distribution

The transport and distribution of Gimeracil within cells and tissues are related to its role in preventing the breakdown of 5-FU . By blocking the enzyme DPD, Gimeracil allows for higher concentrations of 5-FU to be achieved in the cells .

属性

IUPAC Name

5-chloro-4-hydroxy-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLQIPFOCGIIHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046799
Record name Gimeracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Gimeracil's main role within Teysuno is to prevent the breakdown of [DB00544] (5-FU), which helps to maintin high enough concentrations for sustained effect against cancer cells. It functions by reversibly blocking the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of 5-FU.
Record name Gimeracil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09257
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

103766-25-2
Record name Gimeracil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103766-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gimeracil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103766252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gimeracil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09257
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gimeracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-4-hydroxy-1,2-dihydropyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GIMERACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA8SE1325T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gimeracil
Reactant of Route 2
Gimeracil
Reactant of Route 3
Gimeracil
Reactant of Route 4
Gimeracil
Reactant of Route 5
Gimeracil
Reactant of Route 6
Gimeracil

Q & A

A: Gimeracil primarily targets dihydropyrimidine dehydrogenase (DPD), an enzyme responsible for the degradation of pyrimidines like 5-fluorouracil (5-FU). Gimeracil acts as an inhibitor of DPD, binding to the enzyme and preventing its activity. [, , , , ]

ANone: Inhibition of DPD by Gimeracil leads to several downstream effects:

  • Increased 5-FU bioavailability: By preventing 5-FU degradation, Gimeracil increases its concentration in the bloodstream and tumor tissues, enhancing its therapeutic efficacy. [, , , ]
  • Radiosensitizing effects: Gimeracil, through DPD inhibition, has been shown to enhance the effects of radiotherapy. This is attributed to its partial inhibition of homologous recombination (HR), a major DNA double-strand break repair pathway. [, , , ]
  • Suppression of HR-mediated DNA repair: Gimeracil has been shown to restrain the formation of Rad51 and replication protein A (RPA) foci, key proteins involved in HR. Conversely, it increases the formation of foci of other DNA repair proteins like Nbs1, Mre11, Rad50, and FancD2, suggesting an involvement in the early stages of HR. [, ]

A: The molecular formula of Gimeracil is C5H3ClN2O2 and its molecular weight is 158.54 g/mol. [, , ]

ANone: Gimeracil can be characterized by various spectroscopic methods:

  • Ultraviolet-visible (UV-Vis) spectroscopy: Gimeracil exhibits specific absorbance peaks in the UV-Vis region, which can be used for its identification and quantification. []
  • Infrared (IR) spectroscopy: The IR spectrum of Gimeracil shows characteristic absorption bands corresponding to the vibrations of its functional groups, providing structural information. [, , ]
  • Nuclear magnetic resonance (NMR) spectroscopy: ¹H-NMR and potentially ¹³C-NMR spectroscopy can be employed to further confirm the structure of Gimeracil by analyzing the chemical shifts and coupling patterns of its protons and carbons. [, ]
  • Mass spectrometry (MS): MS techniques like Electrospray ionization mass spectrometry (ESI-MS) are valuable for determining the molecular weight and fragmentation pattern of Gimeracil, aiding in its identification. [, , ]
  • X-ray powder diffraction (XRPD): XRPD is crucial for identifying different polymorphs of Gimeracil, as each polymorph exhibits a unique diffraction pattern. [, ]

ANone: While the provided research focuses on Gimeracil's pharmacological properties, limited information is available regarding its material compatibility and stability under diverse conditions. Further research is needed to explore these aspects for applications beyond its pharmaceutical use.

A: The research primarily focuses on Gimeracil's role as an enzyme inhibitor, and there is no evidence suggesting intrinsic catalytic properties. [, , ] Its applications primarily revolve around its pharmacological activity in conjunction with other anticancer agents or radiotherapy.

ANone: The provided research primarily focuses on Gimeracil's use in oral formulations like capsules and tablets, often in combination with other anticancer agents. [2, 4, 6-9, 13, 14, 16, 17, 19-21, 23, 25, 27] Specific information regarding its stability under various storage conditions, different formulation approaches to enhance stability, solubility, or bioavailability is limited in the provided abstracts.

ANone: The provided research papers primarily discuss the clinical use and pharmacological properties of Gimeracil. [1-27] Detailed information regarding SHE regulations, risk assessments, and responsible handling practices for Gimeracil during its manufacturing, use, and disposal would be found in specific safety data sheets and regulatory guidelines.

A: Limited information is available on the specific ADME profile of Gimeracil from the provided abstracts. One study mentions that Gimeracil shows some drug accumulation after multiple oral doses, while its metabolites like 5-FU and uracil do not exhibit significant accumulation. [] More detailed investigations on absorption, distribution, metabolism, and excretion of Gimeracil are needed.

ANone: Numerous studies demonstrate the in vitro and in vivo efficacy of Gimeracil, particularly in combination with other anticancer agents like 5-FU or oxaliplatin, and radiotherapy:

  • In vitro: Gimeracil enhances the growth-inhibitory effects of radiation on oral squamous cell carcinoma cells. []
  • In vivo: Gimeracil potentiates the antitumor activity of X-ray irradiation in human cancer xenograft models. [] It has shown efficacy against lung, head and neck, and pancreatic cancers.
  • Clinical Trials: Several clinical trials have investigated Gimeracil's efficacy in combination therapies for various cancers:
    • Cervical cancer: A combination of Gimeracil with docetaxel and cisplatin demonstrates good clinical efficacy. []
    • Biliary tract cancer: A real-world data analysis highlights the survival benefits of Gimeracil-containing combination therapies. []

ANone: Several studies report on the safety and tolerability of Gimeracil, especially when administered in combination therapies.

  • Common Adverse Effects: The most frequent adverse events associated with Gimeracil include:
    • Hematological toxicity, primarily myelosuppression [, , , , ]
    • Gastrointestinal disturbances like nausea, vomiting, and diarrhea [, , , , , , , ]
    • Other side effects like fatigue, skin reactions, and liver or renal function abnormalities have also been reported. [, , , , , , , ]

ANone: While the provided abstracts mainly focus on oral administration, exploring alternative delivery strategies to enhance Gimeracil's therapeutic index and potentially reduce systemic side effects could be beneficial. This might include targeted drug delivery systems or nanoparticle formulations that specifically deliver Gimeracil to tumor sites.

ANone: Currently, the research lacks information on specific biomarkers for predicting Gimeracil's efficacy, monitoring treatment response, or identifying potential adverse effects. Identifying such biomarkers, potentially involving DPD expression levels, HR pathway activity, or other pharmacodynamic markers, would be valuable for personalized therapy.

ANone: Various analytical techniques are employed for the characterization and quantification of Gimeracil, including:

  • Chromatographic methods: High-performance liquid chromatography (HPLC) coupled with different detection methods like UV-Vis or mass spectrometry (LC-MS/MS) is commonly used to measure Gimeracil and its metabolites in biological samples. [, ]
  • Spectroscopic techniques: As discussed earlier, UV-Vis, IR, NMR, and MS are valuable for structural characterization and identification. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。